molecular formula C12H12N4O3S2 B4217083 3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B4217083
M. Wt: 324.4 g/mol
InChI Key: KEBHEYGMVGCMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that features a combination of furyl, thienyl, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the furyl and thienyl intermediates, followed by their incorporation into the triazole ring. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furyl and thienyl rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the triazole ring.

Scientific Research Applications

3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
  • 3-(2-thienyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
  • 3-(2-furyl)-1-(methylsulfonyl)-N-methyl-1H-1,2,4-triazol-5-amine

Uniqueness

3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine is unique due to the combination of furyl, thienyl, and triazole rings in its structure. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of both furyl and thienyl rings could enhance its reactivity and potential bioactivity compared to compounds with only one of these rings.

Properties

IUPAC Name

5-(furan-2-yl)-2-methylsulfonyl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S2/c1-21(17,18)16-12(13-8-9-4-3-7-20-9)14-11(15-16)10-5-2-6-19-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHEYGMVGCMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(=NC(=N1)C2=CC=CO2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.